molecular formula C14H12F8N6O2 B12654842 Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-

Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-

Cat. No.: B12654842
M. Wt: 448.27 g/mol
InChI Key: VBJVHLMXHBWOFE-UHFFFAOYSA-N
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Description

Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a triazolyl group, and an octafluoropentyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- typically involves multiple steps, starting with the preparation of the pyrimidinyl and triazolyl precursors. The octafluoropentyl ether linkage is introduced through a nucleophilic substitution reaction, where an appropriate fluorinated alcohol reacts with a halogenated pyrimidine derivative under basic conditions. The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine under acidic or neutral conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The fluorinated ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- is unique due to its combination of a pyrimidinyl group, a triazolyl group, and an octafluoropentyl ether linkage. This combination imparts specific chemical and physical properties, making it suitable for specialized applications in various scientific fields.

Properties

Molecular Formula

C14H12F8N6O2

Molecular Weight

448.27 g/mol

IUPAC Name

N-ethoxy-1-[6-(2,2,3,3,4,4,5,5-octafluoropentoxy)pyrimidin-4-yl]-1-(1,2,4-triazol-1-yl)methanimine

InChI

InChI=1S/C14H12F8N6O2/c1-2-30-27-10(28-7-23-5-26-28)8-3-9(25-6-24-8)29-4-12(17,18)14(21,22)13(19,20)11(15)16/h3,5-7,11H,2,4H2,1H3

InChI Key

VBJVHLMXHBWOFE-UHFFFAOYSA-N

Canonical SMILES

CCON=C(C1=CC(=NC=N1)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)N2C=NC=N2

Origin of Product

United States

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